3,4,5-Trifluorophenylboronic acid
Overview
Description
3,4,5-Trifluorophenylboronic acid is an arylboronic acid compound with the molecular formula C6H4BF3O2 and a molecular weight of 175.9 g/mol . It is widely used in organic synthesis and as a reaction reagent due to its stability and reactivity . This compound is particularly notable for its applications in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in organic chemistry .
Mechanism of Action
Target of Action
3,4,5-Trifluorophenylboronic acid is a type of fluorinated phenylboronic acid . It is often used as a reagent in organic synthesis and as an intermediate in pharmaceutical and chemical industries . The primary targets of this compound are various organic substrates in the context of Suzuki-Miyaura coupling reactions .
Mode of Action
The compound is known for its high reactivity and stability in air . It exhibits good positional and stereo-selectivity in Suzuki-Miyaura coupling reactions, where it acts as a ligand for palladium catalysts . In these reactions, various chemical functional groups remain unchanged, making it an important pathway for forming C-C bonds .
Biochemical Pathways
In organic synthesis reactions, this compound plays a crucial role in the formation of C-O, C-N, and C-S bonds . It is also used in C-H activation reactions and asymmetric catalysis .
Result of Action
The result of the compound’s action is the formation of new organic compounds through various reactions, such as Suzuki-Miyaura coupling, C-H activation, and the formation of C-O, C-N, and C-S bonds . It is also used in the synthesis of benzopyranone derivatives as GABAA receptor modulators .
Action Environment
The compound is relatively stable in air and insensitive to moisture, allowing for long-term storage . The reaction conditions are mild, and the yield is high . It should be stored in a dark place, sealed, and in a dry environment . It is also recommended to ensure adequate ventilation, especially in confined areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trifluorophenylboronic acid typically involves the reaction of 3,4,5-trifluorobromobenzene with a Grignard reagent, followed by the addition of trimethyl borate . The reaction is carried out in an anhydrous ether solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the preparation of this compound can be optimized by using a one-pot method, which simplifies the process and reduces costs . This method involves the direct reaction of 3,4,5-trifluorobromobenzene with a boron source under controlled conditions to yield the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trifluorophenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling arylboronic acids with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions, although these are less common compared to its use in cross-coupling reactions.
Common Reagents and Conditions:
Conditions: Typically carried out under inert atmosphere (argon or nitrogen) and at elevated temperatures (50-100°C).
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3,4,5-Trifluorophenylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the fluorine atoms, making it less reactive in certain cross-coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid: Contains a trifluoromethyl group instead of three fluorine atoms, which can influence its reactivity and selectivity in reactions.
3,5-Bis(trifluoromethyl)phenylboronic Acid: Has two trifluoromethyl groups, which can significantly alter its chemical properties and applications.
Uniqueness: 3,4,5-Trifluorophenylboronic acid is unique due to the presence of three fluorine atoms on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Properties
IUPAC Name |
(3,4,5-trifluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDDEIOYXFXNNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370438 | |
Record name | 3,4,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143418-49-9 | |
Record name | (3,4,5-Trifluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143418-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(3,4,5-trifluorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143418499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,5-Trifluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4,5-trifluorophenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.737 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3,4,5-Trifluorophenylboronic acid interesting for crystal engineering?
A: this compound exhibits a strong tendency to form cocrystals due to its ability to engage in various supramolecular synthons. [] For instance, it readily forms hydrogen bonds with urea, particularly favoring the syn-anti conformation for these interactions. [] This makes it a promising candidate for designing and controlling the solid-state structure of materials.
Q2: What unique hydrogen bonding pattern was observed in the cocrystal of this compound and urea?
A: In the cocrystal, this compound interacts with urea through O-H...O and N-H...O hydrogen bonds, forming layered structures. Interestingly, these layers are further connected by N-H...F hydrogen bonds, a feature not commonly observed in urea cocrystals. []
Q3: How can this compound be used in polymer chemistry?
A: this compound serves as a key building block for synthesizing highly fluorinated polymers. It can be converted to 2,2′-bis(3,4,5-trifluorophenyl)-4,4′-diaminodiphenyl ether (FPAPE), a diamine monomer used to prepare poly(ether-imide)s. [] These polymers possess desirable properties like high glass transition temperatures, good solubility in organic solvents, and excellent thermal stability, making them attractive for high-performance applications. []
Q4: What catalytic activity does this compound exhibit?
A: this compound acts as a catalyst in the direct polycondensation of carboxylic acids and amines. [] Furthermore, it facilitates the reduction of carboxylic acids to alcohols when used in conjunction with sodium borohydride. [, ] This reaction proceeds through the in situ formation of an acyloxyboron intermediate, which is subsequently reduced by sodium borohydride. [] This method offers a mild and efficient pathway for carboxylic acid reduction.
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